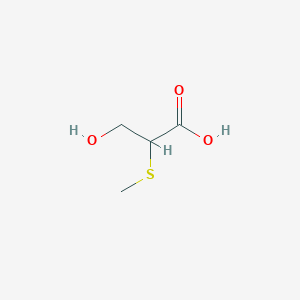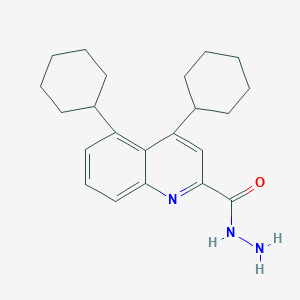![molecular formula C11H17NO B14208779 N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-67-6](/img/structure/B14208779.png)
N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a cycloheptadiene ring attached to a butylidene group, which is further connected to a hydroxylamine moiety. The presence of the cycloheptadiene ring imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cycloheptadiene derivatives with appropriate butylidene and hydroxylamine precursors. One common method includes the photolytic cleavage of cyclohexa-2,4-dienones followed by condensation reactions with diamines . This method utilizes visible light to induce the cleavage and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale photolytic processes, where cycloheptadiene derivatives are subjected to controlled light exposure in the presence of suitable reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with molecular targets through its reactive cycloheptadiene ring and hydroxylamine group. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine: This compound is similar in structure but features a cyclohexadiene ring instead of a cycloheptadiene ring.
Cyclopentadienone derivatives: These compounds share the diene structure but differ in the size and substitution pattern of the ring.
Uniqueness
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to its seven-membered cycloheptadiene ring, which imparts distinct reactivity compared to its six-membered and five-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
831171-67-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(4-cyclohepta-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c13-12-10-6-5-9-11-7-3-1-2-4-8-11/h1-3,7,10-11,13H,4-6,8-9H2 |
InChI Key |
KTHFXEDXUQWVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=CC=C1)CCCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


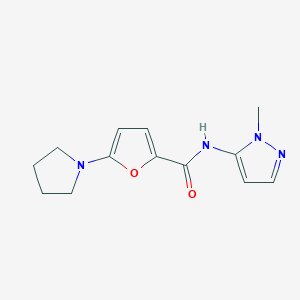
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
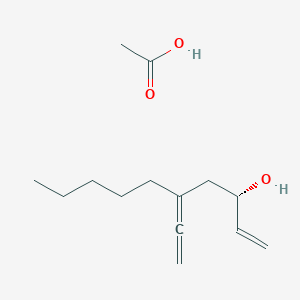
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)


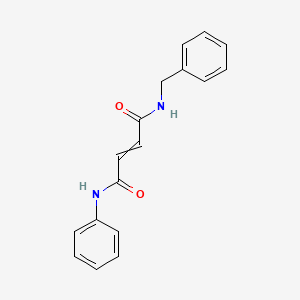
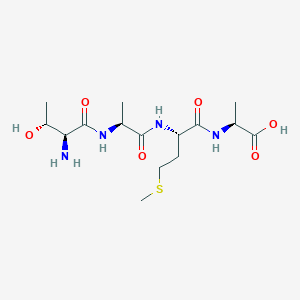
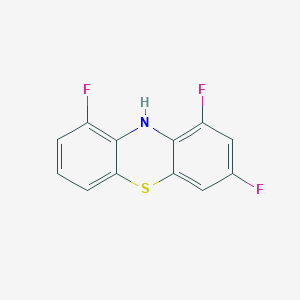
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
